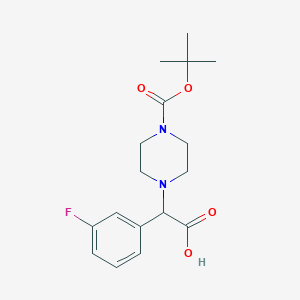

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

CAS No.: 885272-91-3

Cat. No.: VC1995949

Molecular Formula: C17H23FN2O4

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885272-91-3 |

|---|---|

| Molecular Formula | C17H23FN2O4 |

| Molecular Weight | 338.4 g/mol |

| IUPAC Name | 2-(3-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |

| Standard InChI | InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)14(15(21)22)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,21,22) |

| Standard InChI Key | PPGHGFHJSQSOJP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C(=O)O |

Introduction

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, with the CAS number 885272-91-3, is a complex organic compound that has garnered significant attention in various fields of research, particularly in pharmaceutical development and biochemical studies. This compound is characterized by its unique structure, which includes a Boc-protected piperazine ring and a fluorophenyl group attached to an acetic acid backbone. The presence of the Boc (tert-butoxycarbonyl) group is crucial for protecting the piperazine nitrogen during synthesis, allowing for selective deprotection later in the synthesis pathway.

Pharmaceutical Development

This compound is a key intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows researchers to modify and optimize drug candidates, enhancing efficacy and reducing side effects in therapeutic applications .

Drug Design

The compound's structure facilitates the modification and optimization of drug candidates. This is crucial for enhancing the efficacy and reducing the side effects of therapeutic agents .

Biochemical Research

It is used in studies involving receptor binding and enzyme inhibition, aiding in the understanding of biological pathways and mechanisms of action .

Material Science

Incorporation into polymer systems can enhance properties such as stability and mechanical performance .

Diagnostic Applications

It is explored for use in developing diagnostic agents, particularly in imaging techniques for early disease detection .

Safety and Handling

Handling and storage of 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid require careful consideration due to its chemical nature. Safety Data Sheets (SDS) provide comprehensive information on handling, storage, and disposal procedures to ensure safe use in research environments .

Research Findings and Future Directions

Research findings indicate that this compound holds significant potential in pharmaceutical development, particularly for neurological disorders. Future studies are likely to focus on optimizing its use in drug synthesis and exploring its applications in material science and diagnostics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume